REACTION_CXSMILES
|
CS[C:3]([C:8]1[CH:13]=[CH:12][C:11]([N:14]2[C:18](=O)[C:17]3=[CH:20][CH:21]=[CH:22][CH:23]=[C:16]3[C:15]2=[O:24])=[CH:10][CH:9]=1)([CH3:7])[C:4]([OH:6])=[O:5].C(Cl)Cl.O>C(O)(=O)C.[Zn].S([O-])([O-])(=O)=O.[Cu+2]>[O:24]=[C:15]1[C:16]2[C:17](=[CH:20][CH:21]=[CH:22][CH:23]=2)[CH2:18][N:14]1[C:11]1[CH:12]=[CH:13][C:8]([CH:3]([CH3:7])[C:4]([OH:6])=[O:5])=[CH:9][CH:10]=1 |f:5.6|
|
Name
|
α-Methylthio-α-(p-phthalimidophenyl)propionic acid
|
Quantity
|
123 mg
|
Type
|
reactant
|
Smiles
|
CSC(C(=O)O)(C)C1=CC=C(C=C1)N1C(C=2C(C1=O)=CC=CC2)=O
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
300 mg
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Name
|
|
Quantity
|
16 mg
|
Type
|
catalyst
|
Smiles
|
S(=O)(=O)([O-])[O-].[Cu+2]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
the insoluble precipitate was separated by filtration
|
Type
|
EXTRACTION
|
Details
|
extracted three times with 20 ml of methylene chloride
|
Type
|
WASH
|
Details
|
The organic layer was washed with 10 ml of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated off under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1N(CC2=CC=CC=C12)C1=CC=C(C=C1)C(C(=O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 99 mg | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 97.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |